3-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine
Description
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O/c1-29-22(17-21(28-29)18-7-3-2-4-8-18)24(32)31-15-13-30(14-16-31)23-11-10-20(26-27-23)19-9-5-6-12-25-19/h2-12,17H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULHLMGKTKCYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the phenyl group. The pyridazine ring is then synthesized and attached to the piperazine ring. Finally, the methanone group is introduced to complete the synthesis. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
3-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine: has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variability in Piperazine-Linked Pyridazine Derivatives
The piperazine ring in the target compound serves as a flexible linker for attaching aromatic or heteroaromatic groups. Key analogs and their substituent differences are summarized below:
*Calculated based on formula C₂₃H₂₃N₇O.
Key Observations :
Biological Activity
The compound 3-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 391.4 g/mol. The structure features a pyridazine core substituted with a piperazine moiety and a pyrazole carbonyl group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N5O3 |
| Molecular Weight | 391.4 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Anticancer Activity
Recent studies have indicated that compounds structurally related to This compound exhibit significant anticancer properties. For instance, derivatives of pyrazole and pyridazine have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines. The most active compounds displayed IC50 values lower than those of standard chemotherapeutic agents, indicating superior potency .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Case Study:
A study conducted by Dhumal et al. (2016) investigated the antimicrobial efficacy of various heterocyclic compounds, including those with pyrazole moieties. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or better than those of established antibiotics .
The biological activity of This compound is thought to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Disruption of Cell Signaling Pathways: It may interfere with pathways such as PI3K/Akt or MAPK, which are critical for cell survival.
- Induction of Apoptosis: Evidence suggests that it can trigger apoptotic pathways in malignant cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the piperazine or pyrazole rings can significantly influence its potency and selectivity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substitution on Pyrazole Ring | Increased anticancer potency |
| Alteration in Piperazine Moiety | Enhanced antimicrobial properties |
| Variations in Pyridazine Substituents | Improved selectivity against specific cell lines |
Q & A
Basic: What are the common synthetic strategies for preparing 3-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine?
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the pyrazole core via condensation reactions, often using substituted hydrazines and β-diketones or β-ketoesters .
- Step 2: Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions. For example, 1,1′-thiocarbonyldiimidazole may act as a coupling agent under dichloromethane or DMF solvent systems .
- Step 3: Functionalization of the pyridazine ring through Suzuki-Miyaura cross-coupling with pyridin-2-yl boronic acids, using Pd(PPh₃)₄ as a catalyst in deoxygenated DMF/water mixtures .
- Purification: Column chromatography (silica gel, eluent: dichloromethane/ethyl acetate) and recrystallization (ethyl acetate/hexane) are standard .
Basic: Which spectroscopic techniques are critical for characterizing the structure of this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR for verifying substituent positions and piperazine/pyridazine ring conformations .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions.
- Infrared Spectroscopy (IR): Identification of carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., C₂₃H₂₂N₆O requires m/z 414.19) .
Advanced: How can researchers optimize reaction yields when synthesizing the piperazine-pyridazine linkage?
Answer:
Yield optimization strategies include:
- Solvent Selection: Polar aprotic solvents (DMF, NMP) enhance nucleophilicity in coupling reactions .
- Catalyst Tuning: Pd-based catalysts (e.g., Pd(OAc)₂ with XPhos ligands) improve cross-coupling efficiency .
- Temperature Control: Maintaining 80–100°C during Suzuki couplings minimizes side-product formation .
- Reagent Ratios: Using 1.2–1.5 equivalents of piperazine derivatives ensures complete substitution on the pyridazine ring .
Advanced: How can contradictory reports about this compound’s biological activity (e.g., anti-bacterial vs. anti-viral) be resolved?
Answer:
Contradictions may arise due to:
- Assay Variability: Differences in bacterial/viral strains, incubation times, or concentrations (e.g., MIC vs. IC₅₀ values) .
- Structural Analogues: Subtle changes in substituents (e.g., chloro vs. methoxy groups) drastically alter target selectivity .
- Mechanistic Studies: Use knockdown assays (siRNA) or receptor-binding studies (SPR) to confirm primary targets .
Advanced: What computational methods are used to predict the binding affinity of this compound to biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Models interactions with receptors (e.g., serotonin 5-HT₆ or kinase domains) using PyRx software .
- Molecular Dynamics (MD) Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with activity data to guide structural modifications .
Basic: What are the recommended protocols for evaluating this compound’s stability under experimental conditions?
Answer:
- Thermal Stability: TGA/DSC analysis (heating rate: 10°C/min, N₂ atmosphere) to identify decomposition points .
- Photostability: Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC .
- Solution Stability: Store in anhydrous DMSO at –20°C; avoid freeze-thaw cycles to prevent precipitation .
Advanced: How can researchers address low solubility in aqueous buffers during bioactivity assays?
Answer:
- Co-solvents: Use 5–10% DMSO or cyclodextrin-based solubilizers to enhance dispersion .
- Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) at the pyridazine N-1 position .
- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve bioavailability .
Basic: What structural features of this compound suggest potential CNS activity?
Answer:
- Lipophilicity (LogP ~2.5): Predicted to cross the blood-brain barrier .
- Piperazine Motif: Common in dopamine/serotonin receptor ligands (e.g., aripiprazole analogues) .
- Pyridazine Core: Known to modulate GABAergic signaling in related compounds .
Advanced: What strategies can validate the proposed mechanism of action in cell-based assays?
Answer:
- Gene Expression Profiling (RNA-seq): Identify differentially expressed pathways post-treatment .
- CRISPR Knockout: Target putative receptors (e.g., GPCRs) to confirm loss of activity .
- Metabolic Tracing (¹³C-glucose): Track changes in glycolysis/TCA cycle to link activity to energy pathways .
Basic: How are structure-activity relationship (SAR) studies designed for pyridazine derivatives?
Answer:
SAR workflows include:
Core Modifications: Vary substituents on the pyridazine (e.g., Cl, CH₃, OCH₃) and pyrazole rings .
Bioisosteric Replacement: Substitute piperazine with morpholine or thiomorpholine to assess tolerance .
Activity Cliffs: Compare IC₅₀ values across analogues to identify critical functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
